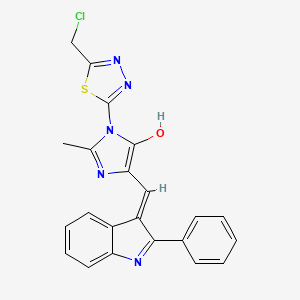
1H-Benzimidazole,2-(1-butenyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole,2-(1-butenyl)-(9CI) is an organic compound with the molecular formula C11H12N2. It belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound features a benzimidazole core substituted with a butenyl group at the second position, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole,2-(1-butenyl)-(9CI) typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by the introduction of the butenyl group. One common method includes:
Condensation Reaction: o-Phenylenediamine reacts with an aldehyde (such as butanal) under acidic conditions to form the benzimidazole core.
Alkylation: The resulting benzimidazole is then alkylated with a suitable butenyl halide (such as 1-bromo-1-butene) in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of 1H-Benzimidazole,2-(1-butenyl)-(9CI) may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Benzimidazole,2-(1-butenyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The butenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole compounds with various functional groups.
Applications De Recherche Scientifique
1H-Benzimidazole,2-(1-butenyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole,2-(1-butenyl)-(9CI) involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In biological systems, it may interact with DNA or proteins, leading to changes in cellular functions and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Benzimidazole: The parent compound without the butenyl substitution.
2-Methyl-1H-benzimidazole: A similar compound with a methyl group instead of a butenyl group.
2-Phenyl-1H-benzimidazole: A compound with a phenyl group at the second position.
Uniqueness
1H-Benzimidazole,2-(1-butenyl)-(9CI) is unique due to the presence of the butenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The butenyl group can participate in additional chemical reactions, providing opportunities for further functionalization and derivatization.
Propriétés
Numéro CAS |
146350-89-2 |
|---|---|
Formule moléculaire |
C11H12N2 |
Poids moléculaire |
0 |
Synonymes |
1H-Benzimidazole,2-(1-butenyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(3S,4R)-4-amino-8-[(2,3-dihydroxybenzoyl)amino]-3-hydroxyoctanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxy-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanedioic acid](/img/structure/B1174592.png)

